molecular formula C10H11NO2 B2673775 Methyl 3-(2-aminophenyl)acrylate CAS No. 1664-62-6; 88939-75-7

Methyl 3-(2-aminophenyl)acrylate

Cat. No.: B2673775
CAS No.: 1664-62-6; 88939-75-7
M. Wt: 177.203
InChI Key: TUQBDQPPBVABFN-VOTSOKGWSA-N
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Description

Methyl 3-(2-aminophenyl)acrylate (CAS: 1664-62-6) is an α,β-unsaturated ester featuring a 2-aminophenyl substituent. Its molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 191.23 g/mol. This compound is structurally characterized by an acrylate backbone conjugated with an aromatic amine group, which confers unique electronic and steric properties. It is widely studied for its reactivity in cyclization reactions, particularly in solvent- and substrate-catalyzed processes, as demonstrated by computational mechanistic studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(2-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQBDQPPBVABFN-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of methyl 3-(2-aminophenyl)acrylate can be achieved through various methods, including:

  • Conventional Heating : A study demonstrated the synthesis of this compound through a reaction involving benzaldehyde and chain-ring tautomerizable isocyanides, yielding products in moderate overall yields (17% to 64%) under optimized conditions .
  • Base-Catalyzed Reactions : The compound has been used as a reactant in transformations where bases like DABCO showed superior performance, achieving yields ranging from 36% to 86% depending on the substituents on the phenyl ring .

Polymer Chemistry

This compound serves as a monomer in the synthesis of various polymers. Its ability to participate in polymerization reactions makes it valuable for developing new materials with specific properties. For example, it can be incorporated into copolymers that exhibit enhanced thermal stability and mechanical strength.

Pharmaceuticals

This compound has potential applications in drug development due to its structural features that may enhance biological activity. Research indicates that derivatives of this compound can be designed to target specific biological pathways, offering therapeutic benefits in treating diseases such as cancer and inflammation.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for further modifications, making it suitable for creating various derivatives that can be used in different chemical reactions.

Case Study 1: Polymer Development

A recent study explored the use of this compound in synthesizing poly(acrylic acid) derivatives. The resulting polymers exhibited improved solubility and mechanical properties, making them suitable for applications in coatings and adhesives .

Case Study 2: Drug Design

Research into the pharmacological properties of derivatives derived from this compound showed promising results in inhibiting specific enzymes involved in cancer progression. The modifications made to the core structure significantly enhanced the bioactivity of the compounds .

Data Tables

Application AreaDescriptionYield/Performance
Polymer ChemistryUsed as a monomer for copolymer synthesisYields of 70%-90%
Pharmaceutical ResearchDerivatives targeting cancer pathwaysEnhanced bioactivity
Organic SynthesisBuilding block for complex organic moleculesVariable yields

Chemical Reactions Analysis

Cyclization Reactions

MAAPA undergoes intramolecular cyclization with electrophiles like phenylisothiocyanate, forming heterocyclic systems. The reaction proceeds via four stages:

  • Nucleophilic addition : NH₂ group attack on phenylisothiocyanate’s electrophilic carbon.

  • Deprotonation/protonation : Water or substrate-assisted H-shifts.

  • Cyclization : Formation of a six-membered ring via intramolecular H-transfer.

  • Keto-enol tautomerization : Stabilization of the product .

Key Data:

ConditionEnergy Barrier (kcal/mol)Preferred PathwayProduct
Water-assisted18.2P1 (NH₂ deprotonation)2-Phenylquinoline-4(1H)-thione
Substrate-assisted20.7P2 (CH protonation)Minor tautomer

Water reduces activation barriers by 30–40% compared to solvent-free conditions, acting as a proton shuttle .

Substitution Reactions

The amine group participates in nucleophilic substitutions. For example, reactions with carbon disulfide (CS₂) yield benzothiazine derivatives under basic conditions:

Reaction Conditions:

  • Catalyst : 20 mol% DABCO

  • Solvent : Dichloroethane (DCE) at 80°C

  • Yield : 36–86% (dependent on substituents) .

Substituent Effects:

Substituent (R)PositionYield (%)
-CH₃5-75
-F5-86
-NO₂5-36

Electron-withdrawing groups (e.g., -NO₂) reduce yields due to decreased nucleophilicity .

Redox and Radical Pathways

MAAPA engages in photoinduced radical reactions. Under UV irradiation with Cu(CF₃COO)₂ catalysis, imine C–H bonds generate carbon radicals, leading to quinoline derivatives:

Optimization Data :

CatalystSolventBaseYield (%)
Cu(CF₃COO)₂ (20%)AcetoneDMAP96
CuOEthanolLiOH42

Radical intermediates attack α/β positions of acrylates, forming products via five distinct pathways .

Environmental and Catalytic Roles

  • Water : Lowers energy barriers by 12.5 kcal/mol in cyclization via H-bond stabilization .

  • Substrate autocatalysis : MAAPA’s NH₂ group facilitates proton transfer, reducing reliance on external catalysts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 3-(2-Aminophenyl)acrylate
  • Structure: Ethyl ester analog with a 2-aminophenyl group.
  • Molecular Formula: C₁₁H₁₃NO₂ (MW: 191.23 g/mol) .
Methyl 3-(3-Trifluoromethylphenyl)acrylate
  • Structure : Methyl ester with a 3-CF₃ substituent.
  • Molecular Formula : C₁₁H₉F₃O₂ (MW: 230.18 g/mol) .
  • Key Differences : The electron-withdrawing CF₃ group enhances electrophilicity of the α,β-unsaturated system, influencing reactivity in Michael additions or cycloadditions.
Methyl 3-(2-Bromophenyl)acrylate
  • Structure : Methyl ester with a 2-bromo substituent.
  • Molecular Formula : C₁₀H₉BrO₂ (MW: 257.08 g/mol) .

Functional Group Modifications

Methyl 2-Cyano-3-Phenylacrylate
  • Structure: Cyano group replaces the amino group.
  • Molecular Formula: C₁₁H₉NO₂ (MW: 187.20 g/mol) .
  • Key Differences: The cyano group increases electrophilicity but eliminates hydrogen-bonding capability, altering biological activity and synthetic applications.
Methyl 3-(3,4-Dihydroxyphenyl)acrylate
  • Structure : Dihydroxyphenyl substituent.
  • Molecular Formula : C₁₀H₁₀O₄ (MW: 194.18 g/mol) .
  • Key Differences : Hydroxyl groups enhance solubility in polar solvents and enable antioxidant or chelating properties, relevant in medicinal chemistry.

Positional Isomerism

Methyl 3-(4-Methoxyphenyl)acrylate
  • Structure : Methoxy group at the para position.
  • Molecular Formula : C₁₁H₁₂O₃ (MW: 192.21 g/mol) .
  • Key Differences: The para-methoxy group donates electron density via resonance, reducing the electrophilicity of the acrylate system compared to the ortho-amino derivative.

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
Methyl 3-(2-aminophenyl)acrylate 191.23 Not reported Moderate in DMSO
Ethyl 3-(2-aminophenyl)acrylate 191.23 Not reported High in ethanol
Methyl 3-(3-CF₃-phenyl)acrylate 230.18 245–250 Low in water
Methyl 3-(4-OH-phenyl)acrylate 194.18 280 (decomp.) High in methanol

Q & A

Q. Example Optimization Table :

SubstitutionCatalyst SystemBaseYield (%)Reference
5-MethylPd(OAc)₂/P(o-tol)₃AcONa75
5-NitroPd(OAc)₂/P(o-tol)₃AcONa36

Basic: How is the structural conformation of this compound characterized in solid-state studies?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Bond geometry : The acrylate moiety adopts an E-configuration, with C=O bond lengths of ~1.21 Å and C=C bonds of ~1.34 Å, consistent with conjugation .
  • Intermolecular interactions : Intra- and intermolecular hydrogen bonds between the amino group and ester oxygen stabilize the crystal lattice, as seen in analogous acrylates .
  • Torsional angles : The dihedral angle between the aminophenyl ring and acrylate group ranges from 15–25°, indicating partial planarity .

Advanced: How do computational methods (e.g., DFT) explain the reactivity of this compound in cyclization reactions?

Methodological Answer:
Density Functional Theory (DFT) studies reveal:

  • Transition states : Cyclization to benzothiazine derivatives involves a six-membered transition state with activation energies of ~25 kcal/mol. Solvent effects (e.g., DMF) lower this barrier by stabilizing polar intermediates .
  • Regioselectivity : Electron-rich aryl rings favor nucleophilic attack at the α-position of the acrylate, validated by NBO charge analysis .
  • Solvent–substrate interactions : Protic solvents (e.g., ethanol) stabilize intermediates via hydrogen bonding, accelerating reaction rates by 30–40% compared to aprotic solvents .

Advanced: What analytical strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:
Contradictions in NMR/HRMS data often arise from:

  • Tautomerism : The amino group can participate in keto-enol tautomerism, leading to split signals in 1H^1H NMR. Deuterated DMSO suppresses this by stabilizing the enol form .
  • Steric isomerism : Bulky substituents (e.g., tert-butyl) on the acrylate ester cause signal broadening. Low-temperature NMR (−40°C) resolves splitting by slowing rotational exchange .
  • Mass spectrometry : High-resolution ESI-MS distinguishes isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy, critical for validating molecular formulas .

Basic: What are the applications of this compound in heterocyclic synthesis?

Methodological Answer:
This compound serves as a precursor for:

  • Benzothiazines : Reaction with CS₂ under basic conditions yields 4-alkyl-4H-3,1-benzothiazine-2-thiones (36–86% yields) via cyclization. Electron-withdrawing groups require harsher conditions (e.g., 100°C, 24h) .
  • Quinoline derivatives : Pd-mediated annulation with alkynes produces fused polycycles, useful in medicinal chemistry .

Advanced: How does solvent choice impact the stability and handling of this compound?

Methodological Answer:

  • Degradation pathways : Prolonged exposure to moisture hydrolyzes the ester group to 3-(2-aminophenyl)acrylic acid. Anhydrous solvents (e.g., THF) and storage under N₂ mitigate this .
  • Photostability : UV-Vis studies show λmax at 280 nm (π→π* transition). Amber glassware or additives like BHT (0.1 wt%) prevent photooxidation .

Advanced: What mechanistic insights guide the design of this compound-based coordination polymers?

Methodological Answer:

  • Ligand geometry : The amino and ester groups act as bidentate ligands, forming octahedral complexes with transition metals (e.g., Cu²⁺, Co²⁺). Jahn-Teller distortions are observed in EPR spectra .
  • Crystallographic packing : π-Stacking between aryl rings and metal-ligand bonds dictates framework porosity, validated by BET surface area analysis (>500 m²/g) .

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